![molecular formula C8H8Cl2F3N B6602484 [3-chloro-5-(trifluoromethyl)phenyl]methanamine hydrochloride CAS No. 1805633-22-0](/img/structure/B6602484.png)
[3-chloro-5-(trifluoromethyl)phenyl]methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-chloro-5-(trifluoromethyl)phenyl]methanamine hydrochloride: is a chemical compound with the molecular formula C8H8Cl2F3N. It is a derivative of phenylmethanamine, where the phenyl ring is substituted with a chlorine atom at the 3-position and a trifluoromethyl group at the 5-position. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-chloro-5-(trifluoromethyl)phenyl]methanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 3-chloro-5-(trifluoromethyl)benzaldehyde.
Reduction: The benzaldehyde is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4).
Amination: The alcohol is then converted to the amine via a substitution reaction with ammonia or an amine source.
Hydrochloride Formation: Finally, the free amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods, such as continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming the corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of hydroxyl or alkoxy-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of [3-chloro-5-(trifluoromethyl)phenyl]methanamine hydrochloride is as a precursor in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can lead to new drug candidates with enhanced pharmacological profiles.
- Antimicrobial Activity : Research indicates that compounds similar to [3-chloro-5-(trifluoromethyl)phenyl]methanamine exhibit significant antibacterial properties, particularly against resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus) .
- Anticancer Potential : The compound has been explored for its anticancer properties. Studies suggest that trifluoromethyl-substituted phenolic compounds can inhibit key enzymes involved in cancer cell proliferation, showing promise as lead compounds for cancer therapies .
The biological activities of this compound have been documented in various studies:
- Antimicrobial Properties : In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against a range of pathogens, indicating its potential as a lead compound for antibiotic development. The presence of the trifluoromethyl group enhances its efficacy compared to non-fluorinated analogs .
Compound | Activity | Reference |
---|---|---|
[3-Chloro-5-(trifluoromethyl)phenyl]methanamine | Antibacterial | |
4-(Trifluoromethyl)phenol | Antioxidant | |
2-Methyl-6-phenylethynylpyridine | mGluR5 antagonism |
Case Studies
Several case studies highlight the applications and effectiveness of this compound:
- Antibacterial Screening : A study demonstrated that this compound showed significant antibacterial activity against various pathogens, suggesting its utility in developing new antibiotics.
- Anticancer Efficacy : Preclinical trials indicated that derivatives of this compound could reduce tumor growth in specific cancer models, warranting further investigation into its therapeutic potential .
Mechanism of Action
The mechanism by which [3-chloro-5-(trifluoromethyl)phenyl]methanamine hydrochloride exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The chlorine atom and amine group can form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
- [3-chloro-5-methylphenyl]methanamine hydrochloride
- [3-chloro-5-fluorophenyl]methanamine hydrochloride
- [3-chloro-5-(trifluoromethyl)phenyl]ethanamine hydrochloride
Uniqueness:
- Trifluoromethyl Group: The presence of the trifluoromethyl group in [3-chloro-5-(trifluoromethyl)phenyl]methanamine hydrochloride imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which are not present in similar compounds.
- Chlorine Substitution: The chlorine atom at the 3-position enhances the compound’s reactivity and allows for specific interactions with target molecules, distinguishing it from other similar compounds.
Biological Activity
[3-Chloro-5-(trifluoromethyl)phenyl]methanamine hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of organic compounds, making them more effective in various biological contexts. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.
The molecular structure of this compound includes a chlorinated phenyl ring with a trifluoromethyl substituent, which significantly influences its interaction with biological targets. The compound's chemical formula is C9H9ClF3N·HCl, and it exhibits properties such as high lipophilicity and potential for selective binding to various receptors.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing trifluoromethyl groups. In particular, derivatives of [3-Chloro-5-(trifluoromethyl)phenyl]methanamine have shown promising results against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Table 1: Antimicrobial Activity of Trifluoromethyl Compounds
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
[3-Chloro-5-(trifluoromethyl)phenyl]methanamine | 0.5 | MRSA |
4-Bromo-3-chloro-aniline derivative | 0.5 | S. aureus |
Trifluoromethyl derivatives | 1 | Enterococci strains |
The minimum inhibitory concentration (MIC) values indicate that these compounds are effective at low concentrations, suggesting their potential as therapeutic agents against resistant bacterial strains .
Antichlamydial Activity
In addition to antibacterial effects, this compound has demonstrated selective antichlamydial activity. A study indicated that the presence of the trifluoromethyl group was crucial for enhancing the compound's efficacy against Chlamydia species, outperforming other derivatives lacking this group.
Case Study: Antichlamydial Efficacy
In a controlled experiment, compounds with and without trifluoromethyl substitutions were tested against Chlamydia trachomatis. The results showed that the trifluoromethyl-substituted compound exhibited significant activity at concentrations as low as 10 µg/mL, while analogues without this group were largely inactive .
The mechanism by which [3-Chloro-5-(trifluoromethyl)phenyl]methanamine exerts its biological effects involves interaction with specific cellular targets. For instance, it has been suggested that this compound may inhibit key enzymes involved in bacterial cell wall synthesis and fatty acid metabolism, crucial for bacterial survival and virulence .
Table 2: Proposed Mechanisms of Action
Mechanism | Description |
---|---|
Enzyme Inhibition | Inhibits fatty acid synthase (FAS) pathways |
Disruption of Cell Wall Synthesis | Affects peptidoglycan layer formation |
Antimetabolite Activity | Interferes with metabolic pathways in pathogens |
Toxicological Profile
Despite its promising biological activities, the safety profile of this compound must be carefully evaluated. Preliminary toxicological assessments indicate that while it can cause skin burns and eye damage, its systemic toxicity appears manageable at therapeutic doses .
Properties
IUPAC Name |
[3-chloro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3N.ClH/c9-7-2-5(4-13)1-6(3-7)8(10,11)12;/h1-3H,4,13H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHUQYIMBZPEBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Cl)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.